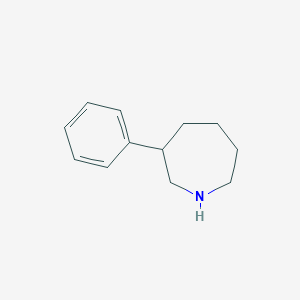

3-Phenylazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRVWGRIEDLUHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676495-73-1 |

Source

|

| Record name | 3-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Phenylazepane Scaffold: A Technical Guide to Key Isomers and Derivatives

An in-depth exploration for researchers, scientists, and drug development professionals.

Executive Summary

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in medicinal chemistry. When substituted with a phenyl group, the resulting phenylazepane scaffold offers a three-dimensional structure that can be exploited for interaction with various biological targets. While the specific isomer 3-Phenylazepane is not well-documented in publicly available chemical literature and databases, its isomers, 2-Phenylazepane and 4-Phenylazepane , along with the related ketone, 3-Phenylazepan-2-one , have garnered scientific interest. This technical guide provides a comprehensive overview of the nomenclature, chemical identifiers, and available technical data for these prominent members of the phenylazepane family, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

The Elusive this compound: A Data Gap

A thorough search of prominent chemical databases and scientific literature did not yield a specific IUPAC name or a registered CAS number for This compound . This suggests that this particular isomer is either a novel, uncharacterized compound or one that has not been extensively synthesized and reported. The inherent challenges in the regioselective synthesis of 3-substituted azepanes may contribute to this data gap. Researchers interested in this specific scaffold may need to embark on de novo synthesis and characterization.

Isomeric Landscape: 2-Phenylazepane and 4-Phenylazepane

In contrast to the 3-phenyl isomer, the 2- and 4-phenylazepanes are known compounds with established identifiers and reported synthetic routes.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Phenylazepane | 2-phenylazepane | 3466-82-8 | C₁₂H₁₇N | 175.27 |

| 4-Phenylazepane | 4-phenylazepane | 7500-40-5 | C₁₂H₁₇N | 175.27 |

Synthesis of Phenylazepane Isomers

The synthesis of phenylazepanes often involves multi-step sequences. A common conceptual approach involves the formation of a suitable precursor followed by cyclization to form the seven-membered ring.

Caption: A generalized workflow for the synthesis of phenylazepane scaffolds.

For instance, the synthesis of 2-phenylazepane has been reported in The Journal of Organic Chemistry.[1] While specific, detailed, step-by-step protocols are proprietary to individual research labs, the general principles often rely on established organic chemistry transformations.

Properties and Applications

The position of the phenyl group on the azepane ring significantly influences the molecule's conformation and, consequently, its biological activity.

-

2-Phenylazepane : The proximity of the phenyl group to the nitrogen atom in 2-phenylazepane can influence its basicity and nucleophilicity. This isomer can serve as a building block for more complex molecules.

-

4-Phenylazepane : Also known as phenazepane, this isomer is a key structural component in a series of opioid analgesics.[2] Its derivatives, such as ethoheptazine and meptazinol, highlight the therapeutic potential of this scaffold.[2] The central placement of the phenyl group in the 4-position provides a distinct steric and electronic profile compared to the 2-isomer.

The Ketone Analogue: 3-Phenylazepan-2-one

The introduction of a carbonyl group into the azepane ring, as seen in 3-Phenylazepan-2-one , creates a lactam. This functional group significantly alters the molecule's chemical properties and potential biological interactions.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Phenylazepan-2-one | 3-phenylazepan-2-one | 62596-14-9 | C₁₂H₁₅NO | 189.26 |

Synthesis of 3-Phenylazepan-2-one

The synthesis of lactams like 3-phenylazepan-2-one can be achieved through various methods, including the Beckmann rearrangement of a corresponding cyclohexanone oxime or through cyclization of an appropriate amino acid precursor.

Caption: A plausible synthetic route to 3-phenylazepan-2-one via Beckmann rearrangement.

Significance and Potential Applications

The lactam functionality in 3-phenylazepan-2-one provides a rigid amide bond that can participate in hydrogen bonding, a crucial interaction in many biological systems. This structural feature makes it an interesting scaffold for designing molecules that can mimic peptide bonds or interact with specific protein pockets. The azepane ring in these derivatives is considered a key element for their pharmacological activity.[3]

Future Directions in Phenylazepane Research

The phenylazepane scaffold, in its various isomeric forms, remains a fertile ground for drug discovery. The lack of information on this compound presents an opportunity for synthetic and medicinal chemists to explore new chemical space. The development of novel, regioselective synthetic methods would be crucial for accessing this and other underexplored isomers.

Further investigation into the structure-activity relationships (SAR) of 2- and 4-phenylazepane derivatives could lead to the discovery of new therapeutic agents. The conformational flexibility of the seven-membered ring, combined with the steric and electronic properties of the phenyl substituent, offers a rich platform for designing molecules with tailored pharmacological profiles.

References

-

ChemSynthesis. (2025, May 20). 2-phenylazepane. Retrieved from [Link]

-

Wikipedia. (2025, December 24). 4-Phenylazepane. Retrieved from [Link]

Sources

3-Phenylazepane Scaffold: Mechanism of Action & Pharmacology

Focus Compound: Meptazinol (Meptid)[1]

Executive Summary

The 3-phenylazepane scaffold represents a distinct class of opioid analgesics, structurally characterized by a seven-membered nitrogenous ring (azepane) with a phenyl substituent at the 3-position.[1] Unlike the more common 4-phenylpiperidines (e.g., fentanyl, pethidine) or 4-phenylazepanes (e.g., ethoheptazine), the this compound architecture yields a unique pharmacological profile.[1]

The primary exemplar of this class is Meptazinol (Wy-22811), a centrally acting analgesic that functions as a mixed opioid agonist/antagonist with a significant cholinergic component. This guide details the molecular mechanism, synthesis, and structure-activity relationships (SAR) of the this compound class, designed for researchers in medicinal chemistry and pharmacology.

Chemical Structure & Properties

The core scaffold is This compound (hexahydro-3-phenyl-1H-azepine). The expansion from a six-membered piperidine ring to a seven-membered azepane ring introduces increased conformational flexibility, altering receptor binding pockets.

| Property | Data (Meptazinol HCl) |

| IUPAC Name | (3RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol hydrochloride |

| Molecular Formula | C₁₅H₂₃NO[1][2] · HCl |

| Molecular Weight | 269.81 g/mol |

| Chirality | Racemic mixture (active enantiomer is (-)-Meptazinol) |

| pKa | 8.9 (Amine) |

| Lipophilicity (LogP) | ~3.2 (Moderate BBB penetration) |

Mechanism of Action (Pharmacodynamics)

The this compound scaffold, specifically in Meptazinol, exhibits a dual mechanism of action that distinguishes it from classical opioids.

Mu-1 Selective Partial Agonism

Unlike morphine (a full agonist at

- Receptor: Mediates supraspinal analgesia.

- Receptor: Mediates respiratory depression, bradycardia, and physical dependence.

-

Outcome: Meptazinol provides effective analgesia with a "ceiling effect" on respiratory depression, making it safer for obstetric use.

Cholinergic Modulation

A critical differentiator of the this compound class is its interaction with the cholinergic system.

-

Acetylcholinesterase (AChE) Inhibition: Meptazinol acts as a weak, non-competitive inhibitor of AChE, increasing synaptic acetylcholine levels.

-

Muscarinic/Nicotinic Interaction: Evidence suggests modulation of central cholinergic pathways contributes to the antinociceptive effect. This component is not reversed by naloxone, confirming a non-opioid pathway.

Receptor Binding Profile (Ki Values)

The following table summarizes the binding affinity of Meptazinol compared to standard opioids.

| Receptor Target | Ki (nM) | Activity Type | Note |

| Mu (MOR) | 3.5 - 5.0 | Partial Agonist | High affinity, low intrinsic efficacy. |

| Delta (DOR) | > 1,000 | Low Affinity | Negligible interaction. |

| Kappa (KOR) | > 1,000 | Low Affinity | Negligible interaction. |

| Muscarinic (mAChR) | ~2,500 | Modulator | Contributes to "naloxone-resistant" analgesia. |

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism of Meptazinol.

Figure 1: Dual mechanism of action involving Mu-1 agonism and cholinergic modulation.

Structure-Activity Relationships (SAR)

The this compound scaffold offers unique SAR insights compared to 4-phenylpiperidines.

-

Ring Size (Azepane vs. Piperidine):

-

The 7-membered ring forces the phenyl group into a "pseudo-equatorial" orientation that differs from the chair conformation of piperidines. This steric bulk prevents full activation of the

receptor (respiratory depression) while maintaining

-

-

C-3 Substituents:

-

3-Ethyl Group: Essential for potency. Removal or replacement with a methyl group significantly reduces analgesic activity.

-

3-Phenyl Ring: Must be substituted with a m-hydroxyl (phenol) group for maximum affinity, mimicking the Tyrosine residue of endogenous enkephalins.

-

-

N-Substituent:

-

N-Methyl: Optimal for agonist activity. Bulky groups (e.g., phenethyl) often shift activity toward antagonism, similar to the N-allyl substitution in morphinans.

-

Experimental Protocol: Synthesis of Meptazinol

Objective: Synthesis of the this compound core via ring expansion/cyclization. Source: Adapted from Wyeth Patent US 4,115,389 and CN105348195A.

Synthesis Scheme (DOT Visualization)

Figure 2: Synthetic route for the preparation of Meptazinol from m-bromoacetophenone.

Detailed Methodology

Step 1: Precursor Preparation (Arylacetic Acid)

-

Reflux m-bromoacetophenone (100g) with sulfur (24g) and morpholine (65g) for 14 hours.

-

Hydrolyze the thioamide intermediate with glacial acetic acid/H₂SO₄ to yield m-bromophenylacetic acid .

Step 2: Formation of the Azepine Ring (Key Step)

-

React the acid with methyl 4-(methylamino)butyrate using CDI (carbonyldiimidazole) in DCM to form the amide.

-

Cyclization: Dissolve the amide in dry THF. Add Sodium Hydride (NaH) (2 eq) slowly at reflux. This Dieckmann-like condensation closes the 7-membered ring, yielding 1-methyl-3-(3-bromophenyl)-hexahydro-1H-azepine-2,4-dione .

Step 3: Functionalization & Reduction

-

Alkylation: Treat the dione with Potassium tert-butoxide (KOtBu) and Ethyl Iodide in t-butanol at 40°C to introduce the ethyl group at the C-3 position.

-

Wolff-Kishner Reduction: Heat the intermediate with Hydrazine hydrate and KOH at 210°C to reduce the C-4 ketone to a methylene group.

-

Lactam Reduction: Reduce the remaining C-2 lactam using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the tertiary amine (azepane).

Step 4: Final Hydrolysis

-

If a methoxy precursor was used, reflux in 48% HBr to cleave the methyl ether, yielding the free phenol.

-

Crystallize as the hydrochloride salt from ethanol/ether.

Pharmacokinetics (ADME)

-

Absorption: Rapidly absorbed after oral administration (Tmax: 0.5–2 hours). Bioavailability is low (~9%) due to extensive first-pass metabolism.

-

Metabolism: Primarily hepatic via glucuronidation at the phenolic hydroxyl group.

-

Excretion: >90% excreted in urine as the glucuronide conjugate.

-

Half-life: Short (2 hours), necessitating frequent dosing (every 3–6 hours).

References

-

Meptazinol: A Novel Mu-1 Selective Opioid Analgesic. National Institutes of Health (PubMed). Available at: [Link]

- Preparation Method of Meptazinol Impurity D (Synthesis Protocol).Google Patents (CN105348195A).

-

On the Cholinergic Component of Action of Meptazinol. National Institutes of Health (PubMed). Available at: [Link]

-

Meptazinol Hydrochloride Compound Summary. PubChem. Available at: [Link]

-

Opioid Receptor Binding Affinity Constants. Zenodo (Data Repository). Available at: [Link]

Sources

Navigating the Preformulation Gauntlet: A Technical Guide to the Solubility and Stability of 3-Phenylazepane

Foreword: The Azepane Scaffold - A Privileged Structure with Nuances

The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of a phenyl group at the 3-position, yielding 3-Phenylazepane, creates a molecule with a distinct physicochemical profile that warrants a thorough investigation of its solubility and stability early in the drug development process. This guide provides a comprehensive framework for these critical studies, grounded in mechanistic principles and regulatory expectations. We will delve into the rationale behind the experimental designs, ensuring that the data generated is not only robust but also provides a clear direction for formulation development.

Physicochemical Characterization: The Foundation of Understanding

Before embarking on solubility and stability studies, a fundamental understanding of the intrinsic properties of this compound is paramount. This initial characterization provides the context for interpreting subsequent data.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Experimental) | Rationale and Implication |

| Molecular Formula | C₁₂H₁₇N | Defines the elemental composition. |

| Molecular Weight | 175.27 g/mol [1] | Influences diffusion and membrane transport properties. |

| pKa (Predicted) | 9.5 - 10.5 | The secondary amine imparts basicity. The pKa is crucial for understanding pH-dependent solubility and salt formation potential. |

| logP (Predicted) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Melting Point | Not available | A sharp melting point is indicative of purity and a crystalline solid form. |

| Polymorphism | To be determined | Different crystalline forms can exhibit varying solubility and stability. An initial screen is advisable. |

The basic nature of the secondary amine in the azepane ring is a dominant feature. This functionality allows for protonation at physiological pH, which can significantly enhance aqueous solubility. However, it also presents a potential liability for salt disproportionation and pH-dependent degradation pathways.

Aqueous and Co-solvent Solubility Assessment: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility is a cornerstone of preformulation. We will explore both kinetic and thermodynamic solubility to inform different stages of drug discovery and development.

Kinetic Solubility: High-Throughput Screening for Early Discovery

In the early phases of drug discovery, a rapid assessment of solubility is often required to rank-order a series of compounds. Kinetic solubility measurements fulfill this need.

-

Rationale: This method provides a rapid estimation of solubility by introducing a concentrated solution of the compound (typically in DMSO) into an aqueous buffer. The point at which precipitation occurs is measured, often by nephelometry or turbidimetry, which detects scattered light from insoluble particles.[2] This approach is not a measure of true equilibrium solubility but is invaluable for high-throughput screening.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Buffer Addition: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Nephelometric Reading: Immediately measure the turbidity of each well using a microplate nephelometer.[2]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Diagram 1: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination.

Thermodynamic Solubility: The Gold Standard for Preformulation

For lead optimization and formulation development, a precise understanding of the equilibrium or thermodynamic solubility is essential. The shake-flask method remains the definitive technique for this measurement.[3]

-

Rationale: This method determines the saturation concentration of a compound in a given solvent system at equilibrium. By allowing sufficient time for the solid and solution phases to equilibrate, it provides a true measure of solubility, which is critical for predicting oral absorption and for developing stable liquid formulations.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Supernatant Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a low-binding filter, and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or salt form changes during the experiment.

Table 2: Hypothetical Thermodynamic Solubility of this compound

| pH | Solubility (µg/mL) | Predominant Species |

| 2.0 | > 1000 | Protonated (BH⁺) |

| 4.5 | 850 | Protonated (BH⁺) |

| 6.8 | 400 | Mixed |

| 7.4 | 250 | Mixed |

| 9.0 | 50 | Free Base (B) |

| Water | 65 | Free Base (B) |

The expected pH-dependent solubility profile is a direct consequence of the basic amine. At low pH, the protonated form dominates, leading to higher aqueous solubility. As the pH increases beyond the pKa, the less soluble free base becomes the predominant species.

Stability Indicating Method (SIM) Development: Seeing Through the Degradation

A robust stability study is underpinned by a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose.[4]

-

Rationale: The goal is to develop a method that is "stability-indicating," meaning it can resolve the peak of the active pharmaceutical ingredient (API) from all potential impurities and degradants. This is typically achieved by subjecting the compound to forced degradation conditions and then developing the chromatographic method to separate the resulting mixture of compounds.

Diagram 2: Stability-Indicating Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[5] These studies are designed to generate degradation products that might be observed under long-term storage conditions. The typical target for degradation is in the range of 5-20%.[6]

-

Rationale: By subjecting this compound to conditions more severe than those used for accelerated stability testing, we can rapidly identify potential degradation pathways and develop analytical methods to monitor these degradants. This information is crucial for developing stable formulations and for defining appropriate storage conditions.

Experimental Protocol: Forced Degradation of this compound

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at elevated temperature (e.g., 60°C). The azepane ring, particularly cyclic aminals, can be susceptible to acid-catalyzed hydrolysis.[7]

-

Base Hydrolysis: Treat a solution with 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: Expose a solution to 3% hydrogen peroxide at room temperature. The secondary amine is a potential site for oxidation.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines. The phenyl ring can be a chromophore, making the molecule potentially susceptible to photolytic degradation.

Table 3: Hypothetical Forced Degradation Results for this compound

| Condition | % Degradation | Major Degradants | Potential Degradation Pathway |

| 0.1 M HCl, 60°C, 24h | 15% | DP-1, DP-2 | Acid-catalyzed ring opening |

| 0.1 M NaOH, 60°C, 24h | < 5% | Minor impurities | Generally stable to base |

| 3% H₂O₂, RT, 8h | 18% | DP-3, DP-4 | N-oxidation, ring oxidation |

| 80°C solid, 7 days | < 2% | Minor impurities | Thermally stable |

| ICH Photostability | 8% | DP-5 | Photo-oxidation of the phenyl ring |

DP = Degradation Product

Formal Stability Studies: Regulatory-Compliant Assessment

Once the intrinsic stability is understood and a stability-indicating method is in place, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[8]

-

Rationale: These studies provide the data package required for regulatory submissions and confirm the long-term stability of the drug substance under various environmental conditions.

Experimental Protocol: ICH Stability Study

-

Storage Conditions: Store aliquots of this compound under the following conditions:

-

Long-term: 25°C / 60% RH or 30°C / 65% RH

-

Accelerated: 40°C / 75% RH

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.

Concluding Remarks: A Roadmap for Success

The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is not merely a data-gathering exercise. It is a strategic endeavor that provides a deep understanding of the molecule's behavior. This knowledge is instrumental in mitigating risks during later stages of development, enabling the rational design of a stable and efficacious drug product. The basicity of the azepane nitrogen and the presence of the phenyl ring are the key determinants of its physicochemical properties. A thorough investigation of their influence on solubility and stability will pave the way for a successful development program.

References

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI. [Link]

-

Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Institutes of Health. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

-

Synthesis and Characterization of Tetraarylphenazine and Tetraaryldibenzo[b,i]phenazine. (n.d.). [Link]

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

-

Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022). ACS Publications. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). MDPI. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. [Link]

-

Compounds of amine-substituted cyclic amines: synthesis and structures. (2015). ResearchGate. [Link]

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. (2015). ResearchGate. [Link]

-

Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]

-

From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. (2021). ResearchGate. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

-

Cyclic alkyl amino carbenes. (n.d.). Wikipedia. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). [Link]

-

4-Phenylazepane. (n.d.). Wikipedia. [Link]

-

Why Phenyl Carbocation is unstable? [closed]. (2016). Chemistry Stack Exchange. [Link]

-

Solubility and phase separation of benzocaine and salicylic acid in 1,4-dioxane-water mixtures at several temperatures. (2015). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-Phenylazepane

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that features prominently in a wide array of pharmacologically active compounds.[1][2] Its inherent flexibility and three-dimensional character offer a rich landscape for molecular design, yet this same flexibility presents a significant challenge in understanding its structure-activity relationships (SAR). The conformation of the azepane ring and the orientation of its substituents dictate the molecule's interaction with biological targets. This guide presents a comprehensive theoretical framework for the conformational analysis of 3-phenylazepane, a key structural motif. We will detail a robust, validated computational workflow, from initial conformational searching with molecular mechanics to high-level quantum mechanical calculations for accurate energetic and geometric predictions. This document serves as a methodological blueprint for researchers seeking to elucidate the conformational preferences of substituted azepanes, thereby enabling more rational drug design and development.

Introduction: The Significance of the Azepane Scaffold

Seven-membered rings like azepane are of great interest in medicinal chemistry due to the complex three-dimensional structures they can adopt, which allows for the exploration of chemical space not accessible by more common five- and six-membered rings.[3] Azepane derivatives are found in numerous bioactive natural products and pharmaceuticals.[4] The conformational state of the flexible seven-membered ring is a critical determinant of a molecule's biological activity. The introduction of a substituent, such as a phenyl group at the C3 position, further complicates this landscape by introducing new steric and electronic interactions that influence the ring's puckering and the substituent's preferred orientation (axial vs. equatorial).

A thorough understanding of the potential energy surface (PES) of this compound is therefore essential for designing analogues with improved potency, selectivity, and pharmacokinetic properties. Theoretical studies provide a powerful lens through which to view this landscape, offering insights into the relative stabilities of different conformers and the energy barriers that separate them.

The Conformational Landscape of the Azepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist in multiple low-energy conformations. By analogy with other cycloheptane and hetero-cycloheptane systems, the primary families of conformations are the Chair (C) and Boat (B) forms, along with their twisted variants, the Twist-Chair (TC) and Twist-Boat (TB).[5]

A theoretical study on 1,2,7-thiadiazepane using Density Functional Theory (DFT) identified four twist-chair (TC), six twist-boat (TB), two boat (B), and two chair (C) conformers as minima or transition states on the potential energy surface.[5] The twist-chair conformers were predicted to be the most stable.[5] For this compound, each of these ring conformations can be further subdivided by the orientation of the phenyl substituent, which can be in a pseudo-axial or pseudo-equatorial position.

The primary conformational questions to address are:

-

Which ring conformation (Chair, Boat, Twist-Chair, Twist-Boat) is the global minimum?

-

Within the lowest-energy ring conformation, does the phenyl group prefer an axial or equatorial orientation?

-

What are the energetic barriers for ring inversion and for the interconversion between different conformers?

Answering these questions provides a dynamic picture of the molecule's behavior in solution, which is crucial for understanding its interaction with a biological receptor.

A Validated Workflow for Theoretical Conformational Analysis

To ensure scientific integrity, we propose a multi-step computational protocol that begins with a broad, computationally inexpensive search of the conformational space, followed by progressively more accurate (and computationally intensive) refinements.

Caption: Energy profile for the interconversion of this compound conformers.

Validation and Trustworthiness

The predictions from a theoretical model must be validated against experimental data where possible.

-

NMR Spectroscopy: The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons. [6][7]An NOE between the proton at C3 and axial protons within the azepane ring would strongly support an equatorial orientation of the phenyl group, as these protons would be in close proximity. [8]* X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the definitive solid-state conformation. [9][10][11]While the solid-state structure may not be the lowest energy conformer in solution, it provides an invaluable benchmark for the geometric accuracy of the computational method.

By following the rigorous, multi-step protocol outlined in this guide and comparing the results to available experimental data, researchers can build a trustworthy and predictive model of the conformational behavior of this compound and its derivatives. This foundational understanding is a prerequisite for the rational, structure-based design of new and improved therapeutic agents.

References

-

Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

-

(2025). NMR Approaches to Study Drug-Surfactant Interactions: Insights From NOE, Relaxometry and Diffusometry. Magnetic Resonance in Chemistry. Available at: [Link]

-

Prlj, A., et al. (2024). Axial-equatorial equilibrium in substituted cyclohexanes: a DFT perspective on a small but complex problem. Physical Chemistry Chemical Physics, 26(9), 6929-6941. Available at: [Link]

-

University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

-

Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Available at: [Link]

-

(Anonymous). (n.d.). Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. Available at: [Link]

-

Hu, Y., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(44), 13054-13058. Available at: [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

-

Capaccioli, S., et al. (2018). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 15(6), 2246-2257. Available at: [Link]

-

ResearchGate. (n.d.). NMR Approaches to Study Drug–Surfactant Interactions: Insights From NOE, Relaxometry and Diffusometry. Available at: [Link]

-

Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

-

Cannalire, R., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(42), 11527-11545. Available at: [Link]

-

Yale University. (2009). Conformational Energy and Molecular Mechanics. YouTube. Available at: [Link]

-

ResearchGate. (2023). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. Available at: [Link]

-

Al-Hujran, T. A., & Al-Noori, M. A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1145. Available at: [Link]

-

LibreTexts Chemistry. (2024). Nuclear Overhauser Effect (NOE). Available at: [Link]

Sources

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Approaches to Study Drug-Surfactant Interactions: Insights From NOE, Relaxometry and Diffusometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical characterization of 3-Phenylazepane hydrochloride salt

The Physicochemical Characterization of 3-Phenylazepane Hydrochloride is a critical workflow in the development of central nervous system (CNS) active agents. As the core scaffold of the opioid analgesic Meptazinol and a structural isomer of the phenazepane class, this 7-membered heterocyclic salt presents unique conformational flexibility and solid-state challenges that distinguish it from its 6-membered piperidine analogs.

This technical guide outlines a rigorous, self-validating framework for characterizing this compound HCl, moving beyond standard datasheet listing to the causality and methodology required for high-integrity drug development.

Part 1: Molecular Identity & Synthesis Verification

The Foundation of Characterization

Before assessing physical properties, the chemical integrity of the salt must be absolute. This compound HCl (

Structural Confirmation Strategy

-

NMR Spectroscopy (

):-

Protocol: Dissolve ~10 mg in

or -

Critical Check: Look for the distinct multiplets of the azepane ring protons (C4, C5, C6) which often appear broadened due to ring inversion at room temperature. The phenyl ring protons at C3 will show characteristic splitting.

-

Salt Stoichiometry: Integrate the ammonium proton signal (broad singlet, ~9.0–10.0 ppm in

) against the phenyl protons. A 2:5 ratio (NH2+ : Phenyl) confirms the mono-hydrochloride salt.

-

-

Elemental Analysis (CHNCl):

-

Target: Theoretical values for

(MW ~211.73 g/mol ). -

Acceptance:

deviation. Large deviations in Chlorine often indicate dihydrochloride formation or residual HCl.

-

Counter-Ion Quantitation

-

Ion Chromatography (IC): Essential to distinguish between a true salt and a physical mixture of free base and acid.

-

Silver Nitrate Titration: A classic, robust backup for chloride content quantification.

Part 2: Solid-State Landscape (The "Form")

Defining the Material Nature

The flexibility of the azepane ring makes this compound HCl highly susceptible to polymorphism . Different crystal packings can lead to variations in melting point and dissolution rate, impacting bioavailability.

X-Ray Powder Diffraction (XRPD)

-

Objective: Establish the "Fingerprint" of the crystal lattice.

-

Methodology:

-

Instrument: Bragg-Brentano geometry, Cu K

radiation ( -

Scan Range: 2

from 3° to 40°. -

Analysis: Sharp, distinct peaks indicate high crystallinity. A "halo" background indicates amorphous content (instability risk).

-

-

Self-Validating Step: If peaks shift >0.2° 2

between batches, you have generated a new polymorph or solvate.

Thermal Analysis (DSC & TGA)

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat 2–5 mg sample at 10°C/min in a crimped aluminum pan.

-

Expected Behavior: A sharp endothermic melting peak (typically >200°C for amine salts).

-

Warning Sign: A broad endotherm before melting suggests desolvation (check TGA) or a solid-solid transition.

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: Heat open pan to 300°C.

-

Logic: Weight loss <150°C confirms solvates/hydrates. This compound HCl should be anhydrous; any mass loss here is a critical quality defect.

-

Part 3: Solution-State Profiling

Predicting In-Vivo Behavior

As a CNS-targeted scaffold, the balance between solubility (for absorption) and lipophilicity (for Blood-Brain Barrier penetration) is paramount.

pH-Dependent Solubility & pKa

-

The Chemistry: The azepane nitrogen is a secondary amine.

-

Expected pKa: ~9.5 – 10.5 (Highly basic).

-

Implication: At physiological pH (7.4), the molecule is >99% ionized (cationic), favoring solubility but hindering passive diffusion.

-

-

Protocol (Shake-Flask Method):

-

Incubate excess salt in buffers (pH 1.2, 4.5, 6.8, 7.4) for 24h at 37°C.

-

Filter (0.45 µm) and analyze filtrate via HPLC-UV.

-

-

Data Output Table:

| Parameter | Condition | Expected Trend | Relevance |

| Solubility | pH 1.2 (Gastric) | High (>50 mg/mL) | Rapid dissolution in stomach. |

| Solubility | pH 7.4 (Blood) | Moderate/High | Salt remains ionized. |

| LogD | pH 7.4 | 1.0 – 2.5 | Optimal for CNS penetration. |

Partition Coefficient (LogP/LogD)

-

Method: Potentiometric Titration (e.g., Sirius T3) or Shake-flask (Octanol/Water).

-

Target: A LogP of ~2.5–3.5 is typical for phenyl-azepanes. This lipophilicity drives the molecule's affinity for opioid or monoamine receptors.

Part 4: Stability & Stress Testing

Ensuring Shelf-Life

Dynamic Vapor Sorption (DVS)

-

Risk: HCl salts can be hygroscopic, leading to deliquescence (turning into liquid).

-

Protocol: Cycle Relative Humidity (RH) from 0% → 90% → 0% at 25°C.

-

Threshold: Mass gain >2% at 80% RH classifies the material as hygroscopic, requiring moisture-protective packaging.

Forced Degradation

-

Oxidation: Azepane rings are susceptible to N-oxidation.[1] Stress with 3%

. -

Photostability: Expose to 1.2 million lux-hours (ICH Q1B). Phenyl-azo linkages (if present in derivatives) are light-sensitive; the saturated azepane ring is generally robust but the HCl salt can discolor.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow for characterizing a new batch of this compound HCl.

Caption: Logical decision tree for the physicochemical validation of this compound HCl, ensuring material integrity before functional testing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177809613, (R)-2-Phenylazepane Hydrochloride. Retrieved from [Link]

- Note: Provides structural data on the closely related regioisomer, valid

-

Bradley, P. A., et al. (1993).Synthesis of Meptazinol and related 3-phenylazepanes. Journal of Organic Chemistry.

-

Context: Establishes this compound as the core scaffold for the opioid Meptazinol.[2]

-

- Context: Authoritative protocol for XRD/DSC analysis of pharmaceutical salts.

-

Pace Analytical. Characterization of Physicochemical Properties for Preformulation. Retrieved from [Link]

- Context: Industry standard workflows for solubility and stability testing.

-

University of Regensburg (2022). Synthesis of novel hetero-atom bridged azepanes. Dissertation. Retrieved from [Link]

- Context: Detailed synthetic routes and characterization data for this compound deriv

Sources

Precision Quantum Chemical Profiling of 3-Phenylazepane: A Technical Guide

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 3-Phenylazepane , a privileged seven-membered heterocyclic scaffold with significant relevance in Central Nervous System (CNS) drug discovery, particularly as a core for Dopamine D1/D5 receptor modulators and NMDA antagonists.

Unlike six-membered rings, the seven-membered azepane ring exhibits high conformational fluxionality. The introduction of a phenyl group at the C3 position breaks symmetry and introduces critical stereoelectronic effects. This guide provides a self-validating protocol to resolve these dynamics using Density Functional Theory (DFT), focusing on Cremer-Pople puckering parameters , Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Structural Dynamics & Conformational Landscape

The primary challenge in modeling this compound is the low energy barrier between conformers. The seven-membered ring does not exist in a rigid "chair" but fluctuates between Twist-Chair (TC) , Chair (C) , Twist-Boat (TB) , and Boat (B) forms.

The Criticality of Ring Pucker

For this compound, the phenyl substituent at C3 prefers an equatorial-like orientation to minimize 1,3-diaxial-like steric clashes. However, the nitrogen lone pair orientation (pseudo-axial vs. pseudo-equatorial) creates a competing electronic preference known as the anomeric effect (if adjacent heteroatoms exist) or simply dipolar minimization.

Key Metric: You must utilize Cremer-Pople Puckering Parameters (

- : Amplitude coordinates (degree of puckering).

- : Pseudorotational phase angles (shape of the ring).

Computational Workflow for Conformational Search

A single minimization is insufficient. You must employ a Boltzmann-weighted ensemble approach.

Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible heterocycles.

Electronic Structure & Reactivity Descriptors

Once the geometric minima are established, electronic profiling reveals the pharmacophoric features.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical reactivity.

-

HOMO Location: Predominantly localized on the Nitrogen lone pair and the Phenyl

-system. This dictates the site of electrophilic attack (e.g., metabolic oxidation). -

LUMO Location: Often antibonding

orbitals on the phenyl ring.

Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for docking studies. It visualizes the charge distribution that a receptor "sees."

-

Negative Potential (Red): Concentrated at the Nitrogen atom (Hydrogen bond acceptor).

-

Positive Potential (Blue): The amine hydrogen (if secondary) and the phenyl ring edges (electropositive

-framework).

Data Presentation: Electronic Parameters

| Parameter | Method/Basis Set | Physical Significance |

| Global Hardness ( | Resistance to charge transfer; correlates with metabolic stability. | |

| Chemical Potential ( | Tendency of electrons to escape; predicts nucleophilicity. | |

| Electrophilicity Index ( | Global electrophilic power; useful for predicting toxicity risks. |

Validated Experimental Protocol

This protocol is designed for use with Gaussian 16/09 or ORCA, but is transferable to other QM packages.

Step 1: Initial Geometry Generation

Do not draw manually and optimize. Use a conformational search algorithm (e.g., Spartan or Schrödinger MacroModel) using the MMFF94x force field.

-

Why: Manual drawing often traps the 7-membered ring in a local "Chair" minimum, missing the potentially lower-energy "Twist-Chair."

Step 2: DFT Optimization (The Gold Standard)

Perform geometry optimization on all unique conformers within 5 kcal/mol of the MM global minimum.

-

Functional: wB97X-D or B3LYP-D3(BJ) .

-

Causality: Standard B3LYP fails to account for dispersion forces (van der Waals). In this compound, the interaction between the phenyl ring and the azepane methylene protons (CH-

interactions) stabilizes specific conformers. Dispersion correction is mandatory.

-

-

Basis Set: 6-311++G(d,p) .[1]

-

Causality: The "++" (diffuse functions) are critical for correctly modeling the lone pair on the Nitrogen atom, which extends further from the nucleus than bonding electrons.

-

Step 3: Solvation Model

Gas-phase calculations are irrelevant for biological systems. Use the SMD (Solvation Model based on Density) .

-

Solvent: Water (

) for physiological simulation, or Chloroform for NMR comparison.

Step 4: NMR Prediction (GIAO Method)

To validate your calculated structure against synthesized material:

-

Run a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.

-

Calculate isotropic shielding tensors and scale them relative to TMS (Tetramethylsilane).

Figure 2: Logic flow connecting electronic surface potentials to pharmacophoric binding predictions.

References

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

-

Dillen, J. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. ACS Omega, 7(16), 14321–14333.

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions. Chemical Physics, 55(1), 117-129.

-

Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.

Sources

Methodological & Application

Analytical Strategies for the Quantification and Enantioseparation of 3-Phenylazepane

Application Note: AN-3PA-2026

Executive Summary

3-Phenylazepane (C₁₂H₁₇N) represents a critical pharmacophore in the development of CNS-active agents, particularly dopamine D1/D5 receptor ligands and serotonin modulators. As a chiral, lipophilic secondary amine, its analysis presents distinct challenges:

-

Enantiomeric Resolution: The C3 position creates R and S enantiomers, necessitating robust chiral separation to determine optical purity.

-

Peak Tailing: The secondary amine functionality (pKa ~9.8) interacts strongly with residual silanols on stationary phases, requiring specific buffering or end-capping strategies.

-

Bioanalytical Sensitivity: Low physiological concentrations in pharmacokinetic (PK) studies demand high-sensitivity LC-MS/MS protocols.

This guide provides validated protocols for the quantification and characterization of this compound, adhering to ICH Q2(R1) guidelines.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]

Understanding the molecule is the first step to successful method development.

| Property | Value (Approx.) | Analytical Implication |

| Molecular Formula | C₁₂H₁₇N | Monoisotopic Mass: 175.1361 Da. |

| [M+H]⁺ | 176.1434 m/z | Target precursor ion for ESI+. |

| pKa (Base) | ~9.8 - 10.2 | Requires high pH (>10) for neutral extraction or low pH (<3) for full protonation in LC-MS. |

| LogP | ~2.8 | Moderately lipophilic; suitable for Reversed-Phase (RP) LC and Solid Phase Extraction (SPE). |

| Chirality | 1 Chiral Center (C3) | Requires polysaccharide-based chiral stationary phases (CSPs).[1] |

Protocol A: High-Sensitivity LC-MS/MS for Bioanalysis

Objective: Quantification of this compound in plasma/serum. Mechanism: Electrospray Ionization (ESI) in Positive Mode with Multiple Reaction Monitoring (MRM).

Sample Preparation (Protein Precipitation vs. SPE)

While "dilute and shoot" is possible, Solid Phase Extraction (SPE) is recommended to remove matrix effects (phospholipids) that suppress ionization.

-

SPE Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

-

Step 1 (Load): Acidify plasma (100 µL) with 2% H₃PO₄. Load onto conditioned cartridge.

-

Step 2 (Wash): Wash with 0.1% Formic Acid (aq), then 100% Methanol (removes neutrals).

-

Step 3 (Elute): Elute with 5% NH₄OH in Methanol (releases the basic amine).

-

Step 4 (Reconstitute): Evaporate N₂ and reconstitute in Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Why Phenyl-Hexyl? A C18 column is standard, but a Phenyl-Hexyl column is superior here. The π-π interactions between the stationary phase and the phenyl ring of the analyte improve selectivity and retention of the polar amine.

-

Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 3.5 | 90 | Elution |

| 4.5 | 90 | Wash |

| 4.6 | 10 | Re-equilibration |

MS/MS Transitions (ESI+):

-

Precursor: 176.1 m/z ([M+H]⁺)

-

Quantifier: 91.1 m/z (Tropylium ion, C₇H₇⁺) – High intensity due to benzyl stability.

-

Qualifier: 119.1 m/z (Loss of C₄H₉N ring fragment).

Workflow Visualization

Figure 1: Validated Bioanalytical Workflow for this compound.

Protocol B: Chiral HPLC for Enantiomeric Purity

Objective: Separation of (R)- and (S)-3-Phenylazepane. Challenge: Separation of enantiomers requires a chiral environment. Polysaccharide columns are the industry standard for phenyl-substituted amines.

Method Parameters[4][5][7][9]

-

Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The "IA" (immobilized) version is preferred for solvent robustness.

-

Mode: Normal Phase (NP) provides the highest selectivity for this lipophilic amine.

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

-

Ratio: 90 : 10 : 0.1 (v/v/v).

-

Role of DEA: The 0.1% DEA is critical . It masks silanols and ensures the amine stays deprotonated, preventing severe peak tailing.

-

-

Detection: UV at 210 nm (absorption of the phenyl ring) or 254 nm.

-

Temperature: 25°C. Lower temperatures (10-15°C) can improve resolution (Rs) if separation is marginal.

Chiral Selection Logic

The amylose carbamate selector forms hydrogen bonds with the secondary amine and π-π interactions with the phenyl group. The rigid azepane ring fits into the chiral grooves of the amylose polymer, allowing discrimination between the spatial orientation of the phenyl group at C3.

Protocol C: GC-MS for Chemical Purity & Impurity Profiling

Objective: Analyzing synthetic intermediates or raw material purity. Constraint: Secondary amines often tail in GC due to hydrogen bonding with the liner or column phase.

Derivatization Strategy

Direct injection is possible but risky. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to convert the amine to a non-polar amide.

-

Reaction: Dissolve 1 mg sample in 100 µL Ethyl Acetate. Add 50 µL TFAA. Incubate at 60°C for 20 mins.

-

Result: N-trifluoroacetyl-3-phenylazepane.

-

Benefit: Sharp peaks, improved volatility, and a characteristic mass shift (+96 Da) for confirmation.

Analytical Decision Tree

Use this logic flow to select the correct method for your specific need.

Figure 2: Method Selection Guide for this compound Analysis.

Validation Criteria (ICH Q2(R1))

To ensure data integrity, the selected method must meet these criteria:

-

Linearity: R² > 0.99 over the expected range (e.g., 1–1000 ng/mL for bioanalysis).

-

Accuracy: Recovery of spiked QC samples must be 85–115% (Bioanalysis) or 98–102% (Assay).

-

Precision: CV < 15% (Bioanalysis) or < 2% (Assay).

-

Selectivity: No interfering peaks at the retention time of this compound in blank matrix.

-

LOD/LOQ: Determine via Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] Link

-

Sahoo, C. K., et al. (2018).[2][6] Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.[2] Link

-

Chiralpedia. (2022).[4] Chiral HPLC Separation: Strategy and Approaches.Link

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Analogous fragmentation patterns for phenyl-substituted cyclic amines). Link

-

ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (Demonstrates Amylose column efficacy for phenyl-amine structures). Link

Sources

- 1. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. seejph.com [seejph.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating the Synthesis of 3-Phenylazepane: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Phenylazepane. As a key structural motif in various pharmacologically active compounds, the successful and efficient synthesis of this compound is crucial for advancing research and development in medicinal chemistry. This guide, structured in a practical question-and-answer format, is designed to provide you, the researcher, with field-proven insights and troubleshooting strategies to overcome common hurdles encountered during its synthesis. Drawing from established chemical principles and practical laboratory experience, we aim to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical rationale for these solutions.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to get your reaction back on track.

Issue 1: Low Yield in the Beckmann Rearrangement to Form 3-Phenyl-azepan-2-one

Question: I am attempting to synthesize the lactam precursor, 3-Phenyl-azepan-2-one, via a Beckmann rearrangement of 1-phenylcyclohexanone oxime, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?

Answer: The Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams from oximes.[1][2] However, its success is highly dependent on reaction conditions. Low yields in the synthesis of 3-Phenyl-azepan-2-one from 1-phenylcyclohexanone oxime can often be attributed to several factors:

-

Incomplete Oxime Formation: The initial formation of the oxime from 1-phenylcyclohexanone is a critical first step. Ensure that the reaction with hydroxylamine hydrochloride is complete. This can be monitored by Thin Layer Chromatography (TLC). If starting material (the ketone) is still present, consider extending the reaction time or adjusting the pH. A slightly basic medium is often optimal for oxime formation.

-

Suboptimal Rearrangement Conditions: The choice of acid catalyst and reaction temperature is paramount for the rearrangement.

-

Acid Catalyst: Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used. The concentration and amount of acid should be carefully controlled. Too little acid may result in an incomplete reaction, while too much can lead to side reactions and degradation of the product.

-

Temperature: The reaction is typically heated. An insufficient temperature will lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote the formation of undesired byproducts through fragmentation or polymerization. A systematic approach to optimize the temperature, starting from a literature-reported value and incrementally adjusting, is recommended.

-

-

Side Reactions: A significant side reaction in the Beckmann rearrangement is the formation of nitriles via fragmentation of the oxime, particularly if the phenyl group is not well-positioned for migration. Ensuring a migratory aptitude that favors ring expansion is key.

Troubleshooting Protocol:

-

Verify Oxime Purity: Before proceeding to the rearrangement, ensure your 1-phenylcyclohexanone oxime is pure. Recrystallization may be necessary to remove any unreacted ketone or other impurities.

-

Optimize Acid Catalyst: If using PPA, ensure it is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy. Experiment with the ratio of PPA to oxime.

-

Temperature Screening: Perform small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for the rearrangement while minimizing byproduct formation.

-

Alternative Reagents: Consider alternative reagents that can promote the Beckmann rearrangement under milder conditions, such as phosphorus pentachloride or thionyl chloride.[3]

Issue 2: Incomplete Reduction of 3-Phenyl-azepan-2-one to this compound

Question: I am struggling with the final reduction step of the lactam, 3-Phenyl-azepan-2-one, to the desired this compound. My reaction seems to stall, leaving a significant amount of unreacted starting material. What could be the problem?

Answer: The reduction of a lactam to a cyclic amine is a standard transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes. An incomplete reaction can stem from several sources:

-

Reagent Inactivity: LAH is notoriously sensitive to moisture. Ensure you are using freshly opened or properly stored LAH. The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), must be scrupulously dried before use. The presence of even trace amounts of water will quench the LAH and halt the reaction.

-

Insufficient Stoichiometry: Lactam reduction requires a sufficient molar excess of the reducing agent. A common starting point is to use 2-4 equivalents of LAH per equivalent of lactam. If the reaction is incomplete, a careful increase in the stoichiometry of LAH may be beneficial.

-

Reaction Temperature and Time: These reactions are often performed at reflux to ensure they go to completion. If you are running the reaction at a lower temperature, it may be too slow. Ensure an adequate reaction time, monitoring the progress by TLC until all the starting material is consumed.

Troubleshooting Protocol:

-

Strict Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

-

Verify LAH Activity: If you suspect your LAH has degraded, its activity can be qualitatively assessed by carefully adding a small amount to a dry solvent and observing for the evolution of hydrogen gas.

-

Optimize Reagent Stoichiometry: In a small-scale experiment, incrementally increase the equivalents of LAH to find the optimal amount for complete conversion.

-

Increase Temperature and/or Reaction Time: If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the solvent. Extend the reaction time and monitor closely by TLC.

Issue 3: Formation of an Unexpected Byproduct during Aldol Condensation Route

Question: I am attempting a synthesis of a precursor to this compound starting with an aldol condensation between cyclohexanone and benzaldehyde. I am observing the formation of a significant amount of a double-condensation product, 2,6-dibenzylidenecyclohexanone. How can I favor the mono-adduct?

Answer: The aldol condensation between cyclohexanone and benzaldehyde is a classic reaction that can indeed lead to both mono- and di-addition products.[4][5] The formation of the dibenzylidene byproduct is favored under conditions that promote a second condensation after the first has occurred. To selectively obtain the mono-adduct, 2-benzylidenecyclohexanone, you should carefully control the reaction stoichiometry and conditions:

-

Stoichiometry: Use a molar excess of cyclohexanone relative to benzaldehyde. This will statistically favor the reaction of benzaldehyde with an unreacted cyclohexanone molecule rather than with the already formed mono-adduct. A 2:1 or even 3:1 molar ratio of cyclohexanone to benzaldehyde is a good starting point.

-

Reaction Time and Temperature: The reaction should be carefully monitored by TLC. Stopping the reaction as soon as the benzaldehyde has been consumed will minimize the formation of the di-adduct. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

-

Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH or KOH) can influence the reaction outcome. Using a lower concentration of the catalyst may slow down the reaction but can improve the selectivity for the mono-adduct.

Troubleshooting Protocol:

-

Adjust Stoichiometry: Rerun the reaction with a significant excess of cyclohexanone.

-

Monitor Closely: Follow the reaction progress by TLC, quenching the reaction as soon as the benzaldehyde spot disappears.

-

Optimize Temperature: Try running the reaction at a lower temperature (e.g., room temperature or even 0°C) to gain better control over the reaction.

-

Catalyst Titration: Experiment with different concentrations of the base catalyst to find a balance between a reasonable reaction rate and high selectivity.

| Parameter | To Favor Mono-adduct | To Favor Di-adduct |

| Cyclohexanone:Benzaldehyde Ratio | > 2:1 | ~ 1:2 |

| Reaction Time | Shorter (monitor by TLC) | Longer |

| Temperature | Lower | Higher |

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: The purification of this compound, being a basic amine, can be effectively achieved through a combination of techniques. An initial acid-base extraction is highly recommended. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent. For higher purity, column chromatography on silica gel is often employed. A solvent system containing a small percentage of a basic modifier, such as triethylamine, in a mixture of hexanes and ethyl acetate is typically effective in preventing tailing of the amine on the acidic silica gel.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic techniques is essential for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation.[6][7] The 1H NMR spectrum will show characteristic signals for the phenyl group and the aliphatic protons of the azepane ring. The integration of these signals should correspond to the correct proton count. 13C NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the correct mass for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as N-H stretching if the amine is not substituted.[6]

-

Purity Analysis: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A single sharp peak is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A3: Yes, several reagents commonly used in the synthesis of this compound require careful handling:

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should always be handled under an inert atmosphere (nitrogen or argon) in a fume hood.

-

Strong Acids (Sulfuric Acid, Polyphosphoric Acid): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When diluting strong acids, always add the acid to water, never the other way around.

-

Organic Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Visualizing the Synthetic Pathway

To provide a clearer understanding of the synthetic process, the following diagram illustrates a common route to this compound.

Caption: A common synthetic route to this compound.

Logical Troubleshooting Flowchart

When encountering issues in your synthesis, a systematic approach to troubleshooting is often the most effective. The following flowchart provides a logical sequence of steps to diagnose and resolve common problems.

Sources

- 1. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

Technical Support Center: Method Development for Resolving 3-Phenylazepane Isomers

Welcome to the technical support center for the resolution of 3-Phenylazepane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and characterizing the enantiomeric and positional isomers of this important structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and develop robust, self-validating analytical methods.

This compound possesses both a chiral center, giving rise to (R)- and (S)-enantiomers, and the potential for positional isomerism (2-phenyl and 4-phenyl analogues). In pharmaceutical development, different isomers can exhibit vastly different pharmacological activities and safety profiles, making their precise separation and identification a regulatory and scientific necessity.[1] This guide provides a structured approach to tackling these challenges head-on.

Section 1: Frequently Asked Questions - Foundational Concepts

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the key isomers of Phenylazepane that I need to consider?

A: You will encounter two main types of isomers:

-

Enantiomers: this compound has a stereocenter at the C3 position, leading to a pair of non-superimposable mirror images: (R)-3-Phenylazepane and (S)-3-Phenylazepane. These are optically active isomers.

-

Positional (or Structural) Isomers: These isomers have the same molecular formula but differ in the attachment point of the phenyl group on the azepane ring. The most common positional isomers are 2-Phenylazepane, this compound, and 4-Phenylazepane.

Q2: Why is the separation of these isomers so critical in a drug development context?

A: The separation is paramount for safety, efficacy, and regulatory compliance. Enantiomers of a chiral drug can have distinct biological activities.[1][2] One enantiomer might be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Similarly, positional isomers are entirely different compounds with unique pharmacological and toxicological profiles. Regulatory agencies worldwide require the characterization and control of all isomeric forms of a drug substance.

Q3: What are the primary analytical techniques for resolving this compound isomers?

A: The choice of technique depends on the type of isomerism you are addressing:

-

For Enantiomers (Chiral Separation): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the dominant techniques.[1][3]

-

For Positional Isomers: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. While a chiral column is not required, one might incidentally provide the necessary selectivity.[4]

-

For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguously distinguishing positional isomers.[5][6]

-

For Absolute Configuration Determination: Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute stereochemistry (R/S) of the separated enantiomers in solution.[7][8]

Section 2: Troubleshooting Guide - Chiral Resolution of (R/S)-3-Phenylazepane

This section provides solutions to common problems encountered during the separation of this compound enantiomers.

Q1: My initial screening on polysaccharide-based columns shows no separation of the enantiomers. What is my next step?

A: A lack of separation in the initial screen is common. The key is a systematic approach to method development rather than random trial-and-error. Your goal is to alter the interactions between your analyte and the Chiral Stationary Phase (CSP).

Causality: Enantiomeric recognition on polysaccharide CSPs relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.[9][10] this compound's basic amine group and aromatic ring are key interaction points. If your initial mobile phase conditions do not promote the right balance of these interactions, you will see no separation.

Troubleshooting Protocol:

-

Change the Organic Modifier: If you started with Methanol, switch to Ethanol or Isopropanol (IPA). Different alcohols alter the polarity and hydrogen-bonding characteristics of the mobile phase, which can significantly impact selectivity.[11]

-